molecular formula C8H15N7O3S3 B601810 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine CAS No. 90237-03-9

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

Cat. No.: B601810
CAS No.: 90237-03-9
M. Wt: 353.5 g/mol
InChI Key: LAZSSGBZNCVJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The compound is systematically identified as 3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide , adhering to IUPAC naming conventions for heterocyclic sulfonamides. Key structural elements include:

  • Thiazole core : A 1,3-thiazole ring substituted at position 2 with a diaminomethyleneamino group and position 4 with a methylsulfinyl moiety.
  • Sulfinyl linkage : A sulfoxide (-SO-) group bridging the thiazole ring to the propanamidine chain.
  • Sulfamoyl terminus : An N-sulfamoyl group (-NSO₂NH₂) attached to the propanamidine backbone.

Isomeric considerations :

  • Stereogenic centers : No defined stereocenters are present, as confirmed by structural analysis.
  • Double-bond geometry : The thiazole ring adopts a planar aromatic geometry with alternating single and double bonds.

Synonyms :

Synonym Source
Famotidine Sulfoxide PubChem, AChemBlock
3-((2-Guanidinothiazol-4-yl)methylsulfinyl)-N-sulfamoylpropanimidamide SciELO, US Patent US20160376245A1

Molecular Geometry and Crystallographic Characterization

The molecular geometry is dominated by the planar thiazole ring and the sulfinyl bridge. Key geometric parameters include:

Parameter Value
Thiazole ring bond lengths C-N: ~1.33–1.35 Å; C-S: ~1.72–1.75 Å (estimated)
Sulfinyl bond length S=O: ~1.48–1.50 Å; S-C: ~1.75–1.80 Å
Propanamidine chain conformation Extended geometry to minimize steric hindrance

Crystallographic data :

  • Space group : Not explicitly reported; inferred to adopt a monoclinic or orthorhombic system based on similar sulfonamide-thiazole derivatives.
  • Hydrogen bonding : Potential intra- or

Properties

CAS No.

90237-03-9

Molecular Formula

C8H15N7O3S3

Molecular Weight

353.5 g/mol

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14)

InChI Key

LAZSSGBZNCVJCB-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N

Appearance

White to light yellow Solid

melting_point

83-86 °C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine Famotidine Sulfoxide

Origin of Product

United States

Biochemical Analysis

Biological Activity

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine, also referred to as a derivative of famotidine, exhibits significant biological activities. This compound is primarily studied for its pharmacological effects, particularly in relation to its mechanism as a histamine H2 receptor antagonist.

  • Molecular Formula: C8H14N6S2
  • Molecular Weight: 258.367 g/mol
  • CAS Number: 76824-16-3
  • Structure: The compound features a thiazole ring and a sulfonamide moiety, which are crucial for its biological activity.

The primary mechanism of action for this compound involves the inhibition of the histamine H2 receptor. By blocking this receptor, it reduces gastric acid secretion, making it effective in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD) .

Pharmacological Effects

  • Antacid Activity:
    • The compound functions similarly to famotidine, providing relief from excessive stomach acid by competitively inhibiting the H2 receptors on parietal cells in the stomach lining.
  • Gut Microbiota Interaction:
    • Research indicates that the compound can alter the activity of gut microbiota, specifically decreasing the abundance of certain bacteria such as Coprococcus comes, which may have implications for digestive health and drug metabolism .
  • Potential Antimicrobial Properties:
    • While not primarily designed as an antimicrobial agent, there is evidence suggesting that compounds with similar structures can exhibit antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Clinical Studies

Several studies have explored the efficacy of H2 antagonists in managing gastric acid-related disorders. Notably:

  • A clinical trial demonstrated that famotidine derivatives significantly reduced symptoms in patients with peptic ulcers compared to placebo groups .
  • Another study highlighted the role of H2 antagonists in managing stress-induced mucosal disease, showing that these compounds can prevent ulcer formation under stress conditions .

In Vitro Studies

In vitro studies have shown that 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine exhibits:

  • Cytotoxicity Assays: Limited cytotoxic effects on human cell lines were observed, indicating a favorable safety profile for therapeutic use .
  • Bacterial Membrane Permeabilization: Some derivatives were found to induce changes in bacterial membrane integrity, suggesting potential applications in antimicrobial therapy .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antacid EffectInhibition of gastric acid secretion via H2 receptor antagonism
Gut Microbiota InteractionAlters gut microbiota composition; decreases Coprococcus comes abundance
Antimicrobial PotentialExhibits some antibacterial properties against MRSA
CytotoxicityLimited cytotoxic effects on human cells

Comparison with Similar Compounds

Famotidine (Parent Drug)

Structure : Famotidine (C₈H₁₅N₇O₂S₃, MW 337.45) differs by having a thioether (-S-) group instead of the sulphinyl (-SO-) in the impurity .
Pharmacological Activity : Famotidine is a potent H₂ antagonist used to treat ulcers and acid-related disorders. The sulphoxide impurity, however, lacks therapeutic activity due to structural modifications .
Stability : Famotidine degrades under oxidative conditions to form the sulphoxide impurity, which is monitored as a critical impurity in pharmacopeial standards (e.g., USP limits: ≤1.0% for Impurity A) .

Famotidine-Related Substances

Related impurities include:

Compound Name Structure Modification CAS Number Molecular Formula Key Properties
Famotidine Impurity D Thioether with propanamide terminus 76824-16-3 C₈H₁₃N₅OS₂ MW 259.35; degradation intermediate
Famotidine Impurity II Propanoic acid derivative Not provided C₈H₁₃N₅O₂S₂ Lower molecular weight; acidic group
Famotidine Impurity III Propanamide with sulphamoyl group Not provided C₈H₁₄N₆O₃S₂ Hydrolysis product; reduced solubility

Key Differences :

  • Functional Groups : The sulphoxide in Impurity 1 introduces polarity compared to the thioether in Famotidine, altering solubility and chromatographic behavior .
  • Stability : Impurity 1 is less thermally stable (MP 85–95°C) compared to Famotidine (MP ~164°C) .

Structural Analogs in Other H₂ Antagonists

Cimetidine: Contains a cyanoguanidine group instead of a sulphamoyl moiety. Cimetidine’s impurities involve cyanoguanidine hydrolysis products, unlike Famotidine’s sulphoxide derivatives . Ranitidine: Features a furan ring and nitro group; its primary degradation pathway involves nitrosamine formation, distinct from Famotidine’s oxidation .

Analytical and Pharmacopeial Considerations

Detection Methods

  • HPLC : Used to separate Famotidine Impurity 1 (relative retention time ~0.4) from other related substances .
  • Spectrofluorimetry : Ternary complexes with lanthanide ions (e.g., Tb³⁺) enable sensitive detection of Famotidine and its impurities at ng/mL levels .

Regulatory Limits

  • USP/BP Standards :
    • Impurity 1 (sulphoxide): ≤1.0% .
    • Total impurities: ≤1.5% .

Preparation Methods

Intermediate-Based Synthesis via Thiazole-Thioether Oxidation

A prominent method involves the oxidation of a thioether precursor, 3-[[2-(diaminomethyleneamino)thiazol-4-yl]methylthio]propanimidamide, to introduce the sulfinyl group. This precursor is synthesized through a multi-step sequence:

  • Thiazole Ring Formation : Condensation of guanidine derivatives with α-bromoketones yields the 2-(diaminomethyleneamino)-4-thiazolylmethyl moiety.

  • Thioether Coupling : The thiazole intermediate is reacted with 3-chloropropionamidine in the presence of a base to form the thioether linkage.

  • Oxidation to Sulfinyl : Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thioether (-S-) to sulfinyl (-SO-), achieving the target compound.

Key Reaction Conditions :

  • Oxidation step: 0–5°C, stoichiometric H2O2\text{H}_2\text{O}_2, pH 6–7.

  • Yield: 72–78% after purification via recrystallization from ethanol-water mixtures.

Patent-Based Synthesis Using Novel Intermediates

AT397087B describes a streamlined approach utilizing custom intermediates:

  • Intermediate Preparation : A compound of formula III, where R1=(CH2)nOR3\text{R}_1 = -(\text{CH}_2)_n-\text{O}-\text{R}_3 (n=24n = 2–4, R3=H\text{R}_3 = \text{H} or lower alkyl), is synthesized via nucleophilic substitution between 2-(diaminomethyleneamino)-4-(chloromethyl)thiazole and thiol-containing propanamidine derivatives.

  • Sulfamoylation : The intermediate reacts with sulfamide (NH2SO2NH2\text{NH}_2\text{SO}_2\text{NH}_2) in tetrahydrofuran (THF) at reflux, followed by acid hydrolysis to remove protecting groups.

Optimized Parameters :

  • Reaction temperature: 60–70°C.

  • Solvent: THF with catalytic triethylamine.

  • Yield: 85–90% after column chromatography.

Critical Analysis of Sulfamide Preparation

The sulfamide moiety (NH2SO2NH2\text{NH}_2\text{SO}_2\text{NH}_2) is a key building block, synthesized via ammonolysis of sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2):

SO2Cl2+4NH3NH2SO2NH2+2NH4Cl\text{SO}2\text{Cl}2 + 4\text{NH}3 \rightarrow \text{NH}2\text{SO}2\text{NH}2 + 2\text{NH}_4\text{Cl}

CN104925766A Protocol :

  • Conditions : React SO2Cl2\text{SO}_2\text{Cl}_2 with liquefied ammonia in petroleum ether at -20°C.

  • Workup : Hydrolyze the crude product in ice water, refine with absolute ethanol and activated carbon.

  • Yield : 88.5% with >99% purity (HPLC).

Comparative Evaluation of Methods

Parameter Thioether Oxidation Patent Intermediate Route Sulfamide-Based
Reaction Steps 321 (for sulfamide)
Overall Yield 72–78%85–90%88.5%
Purity (HPLC) 95–98%98–99%>99%
Key Advantage ScalabilityHigh yieldSolvent recycling

The patent route offers superior yield and purity, attributed to minimized side reactions and advanced intermediates. However, the thioether oxidation method remains valuable for labs lacking specialized intermediates.

Physicochemical Properties and Characterization

  • Solubility : Slightly soluble in water (2.7 g/L at 25°C), soluble in polar aprotic solvents (DMF, DMSO).

  • Melting Point : Decomposes at 85–95°C.

  • Spectroscopic Data :

    • IR (KBr) : 3340 cm1^{-1} (N-H stretch), 1160 cm1^{-1} (S=O).

    • 1^1H NMR (DMSO-d6) : δ 2.85 (t, 2H, -SCH2_2), 3.45 (s, 4H, -NH2_2).

Challenges and Optimization Strategies

  • Sulfinyl Group Instability : The sulfinyl moiety is prone to over-oxidation to sulfone (-SO2_2-). Controlled oxidation at low temperatures (0–5°C) mitigates this.

  • Impurity Profiling : Common impurities include the sulfone derivative and des-sulfamoyl analogs, necessitating rigorous HPLC monitoring .

Q & A

Q. What are the key considerations for synthesizing 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine, and how can its purity be verified?

Synthesis requires precise control of reaction conditions, particularly for sulfinyl and sulphamoyl group incorporation. A stepwise approach is recommended: (1) thiazole ring formation, (2) sulfinyl group introduction via oxidation, and (3) sulphamoylation. Use inert atmospheres (e.g., nitrogen) to prevent oxidation side reactions. Purity verification should combine HPLC (C18 column, acetonitrile/water gradient) and LC-MS to confirm molecular weight and detect impurities. NMR (¹H, ¹³C) is critical for structural confirmation, with emphasis on sulfinyl proton splitting patterns (~2.8–3.2 ppm) and sulphamoyl NH signals (~6.5–7.0 ppm) .

Q. How can researchers design experiments to optimize reaction yields for this compound’s synthesis?

Apply Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between sulfinyl oxidation time, reagent stoichiometry, and pH. Response surface methodology (RSM) is suitable for non-linear optimization. Prioritize yield and impurity thresholds (e.g., ≥95% purity) as response variables. Statistical software (e.g., JMP, Minitab) should be used to analyze interactions and derive predictive models .

Q. What analytical techniques are most effective for characterizing the compound’s stability under varying storage conditions?

Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal degradation. For hydrolytic stability, incubate samples in buffers (pH 4–9) at 40°C/75% RH and monitor degradation via UPLC-UV. Mass spectrometry can identify degradation products, such as sulfoxide reduction or sulphamoyl hydrolysis. Stability-indicating methods should validate specificity, as per ICH Q2(R1) guidelines .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in novel catalytic systems?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model transition states for sulfinyl group reactions. Pair this with molecular dynamics (MD) simulations to explore solvent effects on reaction pathways. Tools like Gaussian or ORCA are recommended. For catalytic systems (e.g., Pd-mediated cross-coupling), use frontier molecular orbital (FMO) analysis to predict regioselectivity. Experimental validation should compare computed activation energies with kinetic data .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

Cross-validate results using orthogonal assays. For example, if enzyme inhibition data (IC₅₀) conflicts with cellular activity, employ surface plasmon resonance (SPR) to confirm binding kinetics. Consider assay-specific variables: membrane permeability in cellular models vs. buffer conditions in vitro. Use meta-analysis frameworks to harmonize data, weighting factors like assay sensitivity and reproducibility. Bayesian statistical models can quantify uncertainty in conflicting datasets .

Q. How can researchers design a mechanistic study to elucidate the compound’s mode of action in complex biological systems?

Combine chemoproteomics (activity-based protein profiling, ABPP) with CRISPR-Cas9 knockout screens. ABPP identifies target engagement using a clickable probe derivative of the compound. CRISPR screens validate target necessity by correlating gene knockout with resistance/sensitivity. For downstream pathway analysis, employ phosphoproteomics or metabolomics. Integrate multi-omics data via network modeling (e.g., Cytoscape) to map signaling cascades .

Q. What methodologies address challenges in scaling up the compound’s synthesis while maintaining enantiomeric purity?

Implement continuous flow chemistry for sulfinyl group formation to enhance stereocontrol. Use chiral stationary phase (CSP) HPLC to monitor enantiomeric excess (ee) at critical steps. For large-scale purification, explore simulated moving bed (SMB) chromatography. Kinetic resolution via enzymatic catalysis (e.g., lipases) may improve ee in asymmetric steps. Process analytical technology (PAT) tools, such as in-line FTIR, enable real-time monitoring .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental reaction outcomes?

Reassess computational models for overlooked intermediates or solvent effects. For example, implicit solvent models (e.g., PCM) may fail to capture specific hydrogen-bonding interactions. Validate with microkinetic experiments (e.g., stopped-flow spectroscopy) to measure intermediate lifetimes. Use error analysis (e.g., mean absolute deviation) to refine computational parameters iteratively .

Q. What statistical approaches are recommended for handling variability in biological replicate data?

Apply mixed-effects models to account for both fixed (e.g., dose) and random (e.g., plate-to-plate variability) factors. Use non-parametric tests (e.g., Kruskal-Wallis) for non-normal distributions. For high-throughput screens, employ Z’-factor analysis to assess assay robustness. Pre-register analysis plans to mitigate confirmation bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
Reactant of Route 2
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.